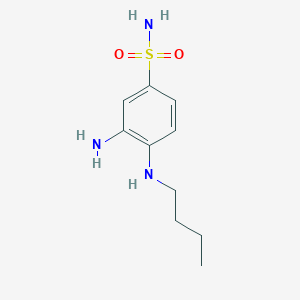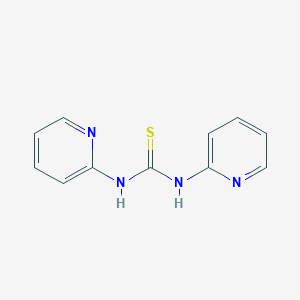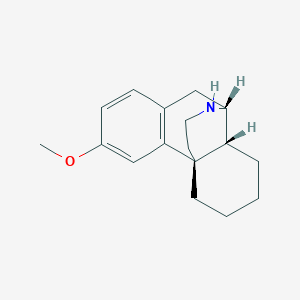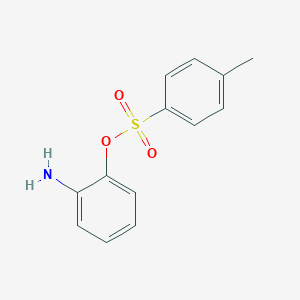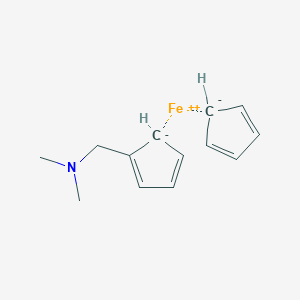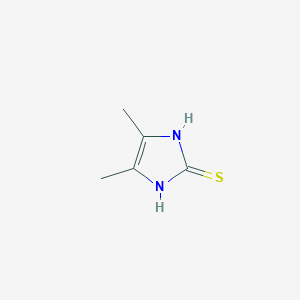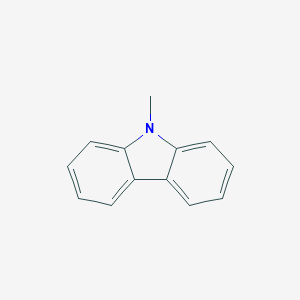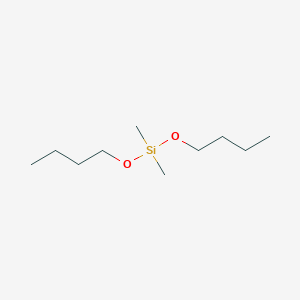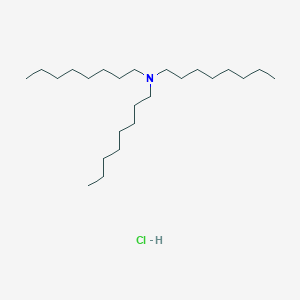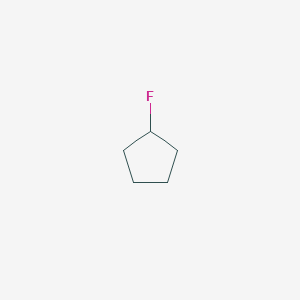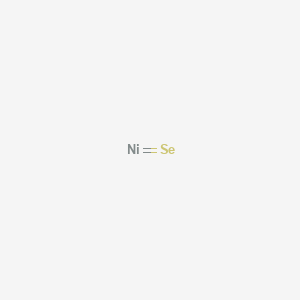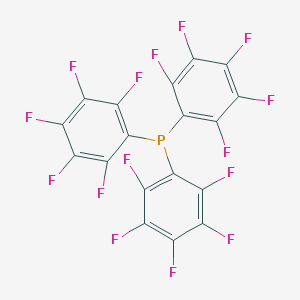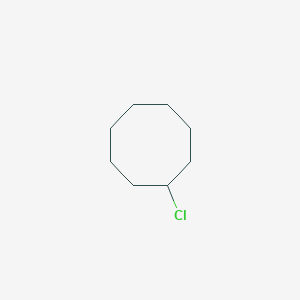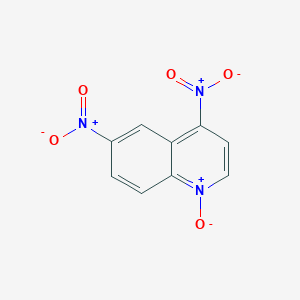
Aluminum, trieicosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, trieicosyl- is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a type of aluminum alkyl compound that has a long chain of 20 carbon atoms, which makes it highly soluble in organic solvents. This compound is synthesized using various methods, and its mechanism of action is well-studied.
作用機序
The mechanism of action of aluminum, trieicosyl- is well-studied. It acts as a Lewis acid catalyst, which means it accepts electron pairs from other molecules to form a bond. In Ziegler-Natta polymerization reactions, it coordinates with the titanium tetrachloride catalyst to produce high molecular weight polymers. In organic synthesis reactions, it acts as a co-catalyst to activate the reactants and increase the reaction rate.
生化学的および生理学的効果
Aluminum, trieicosyl- has various biochemical and physiological effects. It is known to be toxic to cells and can cause cell death in high concentrations. It also has an immunomodulatory effect, which means it can alter the immune response of cells. Additionally, it can induce oxidative stress in cells, which can lead to DNA damage and cell death.
実験室実験の利点と制限
The advantages of using aluminum, trieicosyl- in lab experiments are its high solubility in organic solvents, its ability to act as a co-catalyst in various reactions, and its well-studied mechanism of action. However, its limitations include its toxicity to cells, its potential to induce oxidative stress, and its high cost compared to other catalysts.
将来の方向性
There are several future directions for the use of aluminum, trieicosyl- in scientific research. One direction is to explore its potential as a catalyst in the production of sustainable materials, such as biodegradable plastics. Another direction is to study its immunomodulatory effect and its potential use in cancer immunotherapy. Additionally, its potential use in the production of pharmaceuticals and agrochemicals can also be explored.
Conclusion:
In conclusion, aluminum, trieicosyl- is a chemical compound that has various scientific research applications due to its unique properties. Its synthesis method is well-established, and its mechanism of action is well-studied. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the use of aluminum, trieicosyl- in scientific research that can be explored to further understand its potential applications.
合成法
The synthesis of aluminum, trieicosyl- can be achieved using various methods. One of the most common methods is the reaction of aluminum trichloride with triethylaluminum in the presence of a Lewis acid catalyst. This reaction produces aluminum, trieicosyl- along with other aluminum alkyl compounds. Another method involves the reaction of aluminum trichloride with eicosane in the presence of triethylaluminum. This method produces a high yield of aluminum, trieicosyl- with minimal impurities.
科学的研究の応用
Aluminum, trieicosyl- has various scientific research applications due to its unique properties. It is widely used as a co-catalyst in Ziegler-Natta polymerization reactions to produce high molecular weight polyethylene and polypropylene. It is also used as a catalyst in the production of specialty chemicals, such as fragrances and flavors. Additionally, it is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts reaction and the Grignard reaction.
特性
CAS番号 |
1529-57-3 |
|---|---|
製品名 |
Aluminum, trieicosyl- |
分子式 |
C60H123Al |
分子量 |
871.6 g/mol |
IUPAC名 |
tri(icosyl)alumane |
InChI |
InChI=1S/3C20H41.Al/c3*1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;/h3*1,3-20H2,2H3; |
InChIキー |
FNZVPOPUGCLHJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCC |
その他のCAS番号 |
1529-57-3 |
賞味期限 |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



